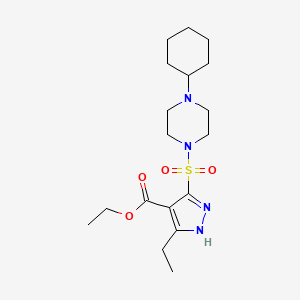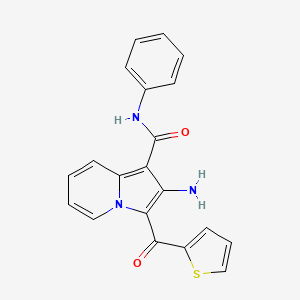
Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H16F2N2O7S and its molecular weight is 466.41. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Understanding Antioxidant Capacity Assays
The compound has potential applications in understanding the antioxidant capacity assays. The ABTS/PP decolorization assay, one of the abundant antioxidant capacity assays, uses the ABTS•+ radical cation. The reaction pathways in this assay have been studied, revealing that certain antioxidants can form coupling adducts with ABTS•+, while others undergo oxidation without coupling. This understanding helps in tracking changes in the same antioxidant system during storage and processing, although specific reactions such as coupling might bias comparisons between antioxidants (Ilyasov et al., 2020).
Analytical Methods for Antioxidant Activity
The study of antioxidants spans across various fields, making the determination of antioxidant activity crucial. Analytical methods like ORAC, HORAC, TRAP, and TOSC are based on the transfer of a hydrogen atom, while others like CUPRAC and FRAP are based on the transfer of one electron. The compound might be relevant in these assays, especially in spectrophotometry-based methods, which assess kinetics or equilibrium states by monitoring characteristic colors or the discoloration of the solutions to be analyzed (Munteanu & Apetrei, 2021).
Understanding Environmental Effects of Sunscreen Active Ingredients
Research on the environmental effects of organic UV filters, like oxybenzone, is crucial due to their widespread presence in water sources and potential ecological impacts. The compound can be instrumental in studying the environmental distribution and effects of these filters, which are not easily removed by common wastewater treatment techniques. Moreover, the presence of UV filters in various species of fish and their potential impact on the food chain necessitates further investigation, where this compound might play a role in identifying and quantifying these filters (Schneider & Lim, 2019).
Evaluation of Environmental Monitoring Methods
With the contamination of fresh water becoming a global concern, the need for environmental monitoring is paramount. The compound might be used in the monitoring studies targeting organic substances, including priority substances (PSs), contaminants of emerging concern (CECs), and other specific organic pollutants not considered in EU documents but with reported elevated frequency of detection at high concentrations. This involves using different types of sampling strategies and campaigns to better understand the chemical status of Earth's surface water (Sousa et al., 2018).
properties
IUPAC Name |
ethyl 4-(3-fluoro-4-methoxyphenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O7S/c1-3-30-20(26)19-17(11-18(25)24(23-19)13-6-4-12(21)5-7-13)31-32(27,28)14-8-9-16(29-2)15(22)10-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCENPTLPZZIOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2421783.png)



![9-(2-ethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2421789.png)
![3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)
![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421791.png)
![8-cyclopentyl-3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2421793.png)
![[N'-[(4-chlorophenyl)methylidene]-4,5-bis(hydroxymethyl)-4,5-dihydro-3-isoxazole carbohydrazide][1-(4-nitrophenyl)piperid-4-one]acetal](/img/structure/B2421797.png)
![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2421800.png)

![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2421805.png)
